Cyclobutanecarbohydrazide
Overview
Description
Cyclobutanecarbohydrazide is a chemical compound with the empirical formula C5H10N2O . It is a solid substance and its molecular weight is 114.15 .
Molecular Structure Analysis
The molecular structure of Cyclobutanecarbohydrazide consists of a cyclobutane ring attached to a carbohydrazide group . The SMILES string representation of the molecule is O=C(C1CCC1)NN .Physical And Chemical Properties Analysis
Cyclobutanecarbohydrazide is a solid substance . Its InChI key is KYUUPPKLZSVGMG-UHFFFAOYSA-N .Scientific Research Applications
Applications in Drug Development
Cyclobutanes, including cyclobutanecarbohydrazide, have gained attention in medicinal chemistry due to their unique properties. They are increasingly used in drug candidates for various beneficial characteristics such as their unique puckered structure, increased C−C π‐character, and relative chemical inertness. These properties contribute to favorable drug attributes, including improving metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets in target molecules (van der Kolk et al., 2022).
Role in Natural Products and Synthetic Compounds
Cyclobutane-containing alkaloids, both natural and synthetic, have been found to exhibit a range of biological activities. These compounds, derived from terrestrial and marine species, show antimicrobial, antibacterial, anticancer, and other activities. The structures, origins, biosynthesis, and biological activities of these compounds are of significant interest in the fields of medicine and pharmacology (Dembitsky, 2007; Sergeiko et al., 2008).
Chemical Properties and Reactivity
Cyclobutane hydrocarbons, including derivatives like cyclobutanecarbohydrazide, have been studied for their chemical properties and reactivity. They have applications in various fields due to their ability to store energy, act as monomers for polymerization, and serve as insecticides and highly effective propellants (Finkel’shtein et al., 2003).
Applications in Material Science
Cyclobutanes are used in material science, particularly in the synthesis of polymers. For instance, cyclolinear carbosilane polymers with disilacyclobutane rings have been developed for their thermal behavior and high thermal stability in inert atmospheres, demonstrating the versatility of cyclobutane derivatives in material applications (Wu et al., 2004).
Potential in Drug Synthesis and Catalysis
Cyclobutanes have been used in the synthesis of complex chiral molecules for pharmaceutical purposes. For example, a cobalt catalyst was used to couple ethylene with enynes to form cyclobutanes with quaternary chiral carbon centers, demonstrating their utility in the creation of biologically important compounds (Pagar & RajanBabu, 2018).
Safety And Hazards
properties
IUPAC Name |
cyclobutanecarbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUPPKLZSVGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359544 | |
Record name | cyclobutanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarbohydrazide | |
CAS RN |
98069-56-8 | |
Record name | cyclobutanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutanecarbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.